

Technical Support Center: 2-Amino-5-bromonicotinaldehyde

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Compound of Interest

Compound Name: 2-Amino-5-bromonicotinaldehyde

Cat. No.: B112263

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Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the handling, storage, and use of **2-Amino-5-bromonicotinaldehyde** (CAS No. 206997-15-1), a key building block in pharmaceutical and materials science research. Our goal is to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible results by addressing common challenges and explaining the scientific principles behind best practices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding **2-Amino-5-bromonicotinaldehyde**.

FAQ 1: General Properties & Safety

Question: What are the fundamental properties and primary hazards of **2-Amino-5-bromonicotinaldehyde**?

Answer: **2-Amino-5-bromonicotinaldehyde** is a pale-yellow to yellow-brown solid organic compound.^[1] It is a versatile intermediate due to its reactive amino and aldehyde functional groups, as well as the bromine atom which allows for further modification via cross-coupling reactions.^[2]

It is crucial to handle this compound with care, as it is classified as hazardous. The primary risks include:

- Harmful if swallowed, inhaled, or in contact with skin.[3]
- Causes serious eye and skin irritation.[3][4]
- May cause respiratory irritation.[3][4]

Always consult the latest Safety Data Sheet (SDS) before use and handle the compound inside a certified chemical fume hood.[5] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[3][4][5]

FAQ 2: Storage and Stability

Question: What are the definitive storage conditions for solid **2-Amino-5-bromonicotinaldehyde** to ensure its long-term stability?

Answer: Proper storage is critical to maintain the integrity and purity of the compound. The aldehyde and amino functional groups on the pyridine ring make the molecule susceptible to degradation. The recommended storage conditions are summarized below.

| Parameter | Recommended Condition | Rationale |
|-------------|--------------------------------------|--|
| Temperature | 2–8 °C [1][2] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [1][2] | The amino and aldehyde groups are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of impurities like the corresponding carboxylic acid or N-oxides. |
| Light | Keep in Dark Place / Amber Vial | Aromatic aldehydes and amino compounds can be light-sensitive, leading to polymerization or other photochemical reactions. |
| Container | Tightly Closed [3][4] | Prevents exposure to atmospheric moisture and oxygen. The compound is a solid, so this also prevents contamination. |
| Location | Dry, Well-Ventilated Area [3][4] | Ensures a safe storage environment and prevents moisture ingress. |

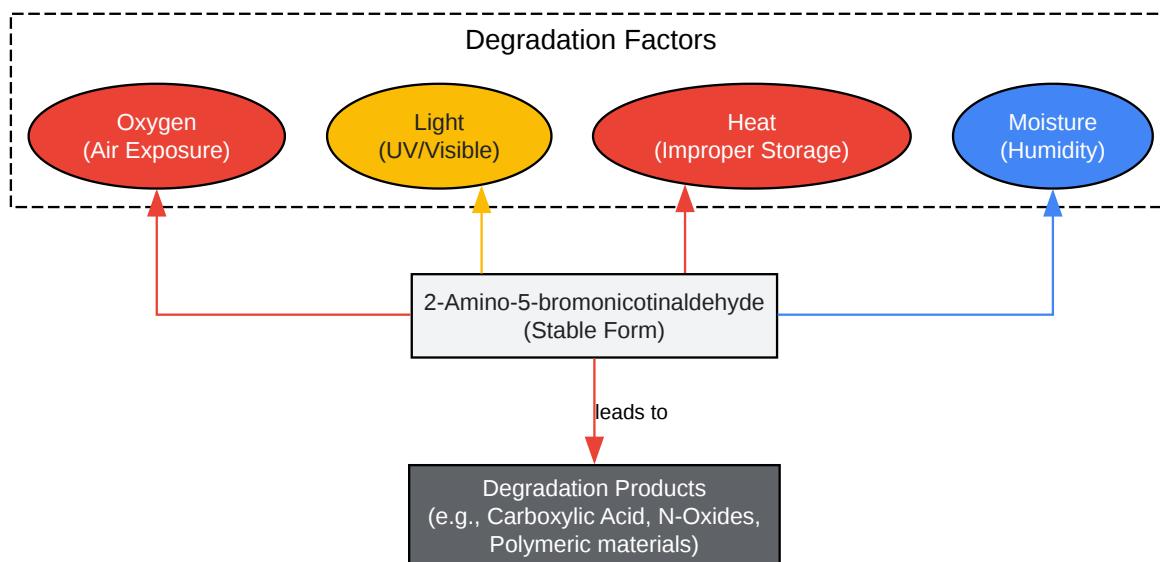
Question: I received the compound and it has darkened slightly. Is it still usable?

Answer: A slight change in color from pale-yellow to a more yellow-brown hue can indicate the onset of minor degradation or the presence of impurities. While it may still be suitable for some applications, we recommend performing a quality control check before use in a critical synthesis step.

Recommended QC Protocol: Melting Point Determination

- Carefully pack a small, dry sample into a capillary tube.

- Measure the melting point using a calibrated apparatus.
- Compare the observed range to the literature value of 167-169 °C.[1][2][6]
- Interpretation: A broad or significantly depressed melting point suggests the presence of impurities. For highly sensitive reactions, purification by recrystallization may be necessary.



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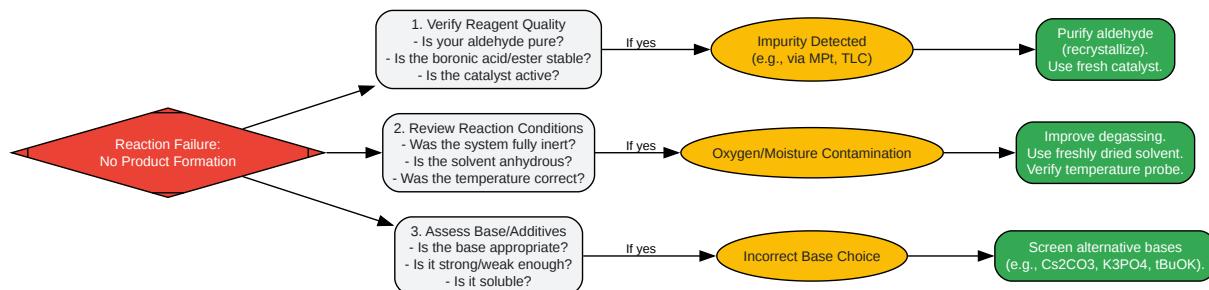
Caption: Key factors that can induce the degradation of **2-Amino-5-bromonicotinaldehyde**.

FAQ 3: Experimental Use & Troubleshooting

Question: My reaction using **2-Amino-5-bromonicotinaldehyde** as a starting material failed. What are the common pitfalls?

Answer: Reaction failures can often be traced back to reagent quality, reaction setup, or incompatible conditions. Here is a troubleshooting guide to address common issues.

Troubleshooting Workflow: Failed Cross-Coupling Reaction



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Caption: Troubleshooting workflow for a failed cross-coupling reaction.

Causality Explained:

- **Reagent Purity:** The aldehyde's amino group can coordinate to and poison palladium catalysts used in cross-coupling reactions. If the aldehyde has degraded to its corresponding carboxylic acid, this can also interfere with the catalytic cycle.
- **Inert Atmosphere:** Palladium(0) catalysts are extremely sensitive to oxygen and are readily oxidized to an inactive Pd(II) state. Thoroughly degassing your solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) is non-negotiable for success.
- **Anhydrous Conditions:** Water can hydrolyze starting materials and intermediates, and can negatively impact the efficacy of many bases used in these reactions.

Part 2: Protocols & Data

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this class of compounds.

Materials:

- **2-Amino-5-bromonicotinaldehyde** (CAS 206997-15-1)
- Anhydrous DMSO
- Calibrated analytical balance
- A-grade volumetric flask
- Argon or Nitrogen gas supply

Procedure:

- Pre-weighing: Place a clean, dry amber vial on the analytical balance and tare it.
- Weighing: Under a gentle stream of inert gas, carefully weigh approximately 2.01 mg of **2-Amino-5-bromonicotinaldehyde** (MW = 201.02 g/mol) into the vial. Record the exact mass.
- Dissolution: Add approximately 0.5 mL of anhydrous DMSO to the vial. Gently swirl or vortex until the solid is completely dissolved. The compound should be soluble in polar organic solvents.[7][8]
- Final Volume Adjustment: Quantitatively transfer the solution to a 1.0 mL volumetric flask. Rinse the vial with small aliquots of anhydrous DMSO and add to the flask, ensuring all compound is transferred. Carefully add DMSO up to the calibration mark.
- Mixing & Storage: Cap the flask and invert it 10-15 times to ensure homogeneity. For storage, transfer the solution to a clean amber vial, flush the headspace with inert gas, and store at -20°C or -80°C.

Note: For aqueous buffers, solubility is expected to be low.[7] It is recommended to prepare a concentrated stock in an organic solvent like DMSO and perform a serial dilution into the aqueous medium for the final experiment. Always check for precipitation at the final concentration.

Data Summary Tables

Table 1: Physicochemical Properties of **2-Amino-5-bromonicotinaldehyde**

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 206997-15-1 | [1] [2] |
| Molecular Formula | C ₆ H ₅ BrN ₂ O | [2] [9] |
| Molecular Weight | 201.02 g/mol | [2] [9] |
| Appearance | Pale-yellow to Yellow-brown Solid | [1] |
| Melting Point | 167–169 °C | [1] [2] [6] |
| Boiling Point | 300.5 ± 42.0 °C (Predicted) | [1] [6] |
| Density | 1.782 ± 0.06 g/cm ³ (Predicted) | [1] |

References

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